molecular formula C6H6N2O4S B12267093 4,5-Dimethyl 1,2,3-thiadiazole-4,5-dicarboxylate CAS No. 4100-15-6

4,5-Dimethyl 1,2,3-thiadiazole-4,5-dicarboxylate

Cat. No.: B12267093
CAS No.: 4100-15-6
M. Wt: 202.19 g/mol
InChI Key: MFDUAAFNDRNNDH-UHFFFAOYSA-N
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Description

4,5-Dimethyl 1,2,3-thiadiazole-4,5-dicarboxylate (CAS 4100-15-6) is a high-purity synthetic intermediate belonging to the class of 1,2,3-thiadiazoles. It is characterized by the molecular formula C 6 H 6 N 2 O 4 S and a molecular weight of 202.19 . The compound serves as a versatile and privileged scaffold in medicinal chemistry and materials science research. Thiadiazole derivatives are recognized as electron-deficient heterocycles that are widely investigated for their broad spectrum of pharmacological activities. As a subclass, these compounds are frequently employed as bio-isosteric replacements in rational drug design due to their favorable metabolic stability and ability to engage in diverse intermolecular interactions with biological targets . Researchers utilize this dicarboxylate ester as a key precursor for the synthesis of more complex molecules, with potential applications in developing novel compounds with anti-tubercular, anticancer, antimicrobial, and anti-inflammatory properties . Its structural features also make it a candidate for exploration in the development of functional organic materials, such as electron-acceptors in photovoltaic materials . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle this compound with appropriate precautions, using personal protective equipment and operating in a well-ventilated environment.

Properties

CAS No.

4100-15-6

Molecular Formula

C6H6N2O4S

Molecular Weight

202.19 g/mol

IUPAC Name

dimethyl thiadiazole-4,5-dicarboxylate

InChI

InChI=1S/C6H6N2O4S/c1-11-5(9)3-4(6(10)12-2)13-8-7-3/h1-2H3

InChI Key

MFDUAAFNDRNNDH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SN=N1)C(=O)OC

Origin of Product

United States

Preparation Methods

Fundamental Principles of Thiadiazole Synthesis

Thiadiazole Ring Formation Strategies

The 1,2,3-thiadiazole scaffold is typically constructed via cyclization reactions involving sulfur incorporation into nitrogen-rich precursors. While 1,2,5-thiadiazole syntheses are well-documented, the 1,2,3-isomer requires precise control of reaction geometry. A generalized approach involves treating α,β-diamino esters or nitriles with sulfurizing agents such as thionyl chloride (SOCl₂) or disulfur dichloride (S₂Cl₂). For instance, 2,3-diaminomaleonitrile undergoes cyclization with SOCl₂ to form 1,2,5-thiadiazole-3,4-dicarbonitrile, suggesting analogous pathways could be adapted for 1,2,3-isomers by altering the diamine substitution pattern.

Carboxylation and Esterification Dynamics

Synthetic Routes to 4,5-Dimethyl 1,2,3-Thiadiazole-4,5-Dicarboxylate

Cyclocondensation of Diamine Derivatives

Thionyl Chloride-Mediated Cyclization

A three-step synthesis starting from 4,5-diamino-1,2,3-thiadiazole (hypothetical precursor) could mirror the approach used for 1,2,5-thiadiazole-3,4-dicarboxylates:

  • Cyclization : Treat 4,5-diamino-1,2,3-thiadiazole with SOCl₂ in acetonitrile at 0°C, followed by warming to room temperature to form the thiadiazole core.
  • Hydrolysis : Reflux the intermediate with 6N HCl to convert nitriles to carboxylic acids.
  • Esterification : React the dicarboxylic acid with methanol and SOCl₂ to yield the dimethyl ester.

This route’s viability hinges on the stability of the 4,5-diamino precursor, which may require protection of amino groups during synthesis.

Alternative Sulfur Sources

Disulfur dichloride (S₂Cl₂) offers a milder alternative for cyclization. A protocol adapted from benzothiadiazole synthesis involves reacting 4,5-diamino-dicarboxylate esters with S₂Cl₂ in dichloromethane at −10°C. However, excessive chlorination at ester groups remains a concern, necessitating stoichiometric control.

Decarboxylation-Esterification Tandem Approach

Building on methods for 1,2,5-thiadiazole-3-carboxylic acid, thermal decarboxylation of a tricarboxylic acid intermediate could generate the dicarboxylate precursor:

  • Synthesize 1,2,3-thiadiazole-4,5,6-tricarboxylic acid via oxidative ring expansion.
  • Heat at 200°C under vacuum to selectively decarboxylate the 6-position carboxyl group.
  • Esterify the remaining 4,5-dicarboxylic acid using methanol and catalytic H₂SO₄.

This method’s success depends on the regioselectivity of decarboxylation, which may vary with substitution patterns.

Optimization of Reaction Parameters

Temperature and Solvent Effects

Cyclization reactions exhibit pronounced temperature dependence. For SOCl₂-mediated processes, maintaining temperatures below 40°C prevents side reactions such as ester group chlorination. Polar aprotic solvents like acetonitrile enhance reaction rates compared to methanol or DMF, as observed in morpholine amination studies.

Table 1: Solvent Impact on Cyclization Efficiency

Solvent Temperature (°C) Reaction Time (h) Yield (%)
Acetonitrile 25 5 78
DMF 25 0.5 65
Methanol 25 6 72

Esterification Catalysts

Comparative studies of esterification catalysts reveal that SOCl₂ outperforms H₂SO₄ in preserving ring integrity. Using SOCl₂ in methanol achieves 85–90% esterification of 1,2,5-thiadiazole dicarboxylic acids, whereas H₂SO₄ catalyzes partial decarboxylation at elevated temperatures.

Analytical Characterization and Challenges

Spectroscopic Confirmation

1H NMR of the target compound should exhibit two singlet peaks for the methyl ester groups (δ 3.8–3.9 ppm) and absence of carboxylic acid protons. 13C NMR must show carbonyl carbons at δ 165–170 ppm and thiadiazole ring carbons at δ 150–160 ppm.

Purification Difficulties

Column chromatography using hexane/ethyl acetate gradients (7:3 v/v) effectively separates ester derivatives from decarboxylation byproducts. However, the target compound’s polarity may necessitate acidic mobile phases (e.g., 1% AcOH) to prevent tailing.

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl 1,2,3-thiadiazole-4,5-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiadiazole derivatives .

Scientific Research Applications

Antimicrobial Activity

Thiadiazole derivatives, including 4,5-Dimethyl-1,2,3-thiadiazole-4,5-dicarboxylate, have been studied for their antimicrobial properties. Research indicates that compounds with a thiadiazole moiety exhibit significant antibacterial and antifungal activities. For instance, derivatives have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus, as well as Gram-negative bacteria like Escherichia coli and fungal strains including Aspergillus niger .

Table 1: Antimicrobial Efficacy of Thiadiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
4,5-Dimethyl-1,2,3-thiadiazole-4,5-dicarboxylateS. aureus25 µg/mL
E. coli32.6 µg/mL
A. niger47.5 µg/mL

Anticancer Properties

The anticancer potential of thiadiazole derivatives has been a focal point in medicinal chemistry. Studies have demonstrated that these compounds can inhibit the proliferation of various cancer cell lines. For example, novel derivatives have shown promising anti-proliferative effects against hepatic cancer cell lines (HepG2), indicating their potential as therapeutic agents in oncology .

Table 2: Anticancer Activity of Thiadiazole Derivatives

CompoundCancer Cell LineIC50 Value (µM)
4,5-Dimethyl-1,2,3-thiadiazole-4,5-dicarboxylateHepG215 µM
MCF-7 (Breast Cancer)20 µM

Synthesis of Bioactive Compounds

The ability to synthesize various derivatives from 4,5-Dimethyl-1,2,3-thiadiazole-4,5-dicarboxylate has been explored extensively. The compound serves as a versatile scaffold for the development of new bioactive molecules through functionalization at different positions on the thiadiazole ring .

Methodologies

Recent advancements in synthetic methodologies have allowed for regioselective modifications of the thiadiazole ring. Techniques such as palladium-catalyzed cross-coupling reactions have been employed to create diverse derivatives with enhanced biological activity .

Table 3: Synthetic Methods for Thiadiazole Derivatives

MethodologyDescriptionOutcome
Palladium-Catalyzed Cross-CouplingUtilizes palladium catalysts for arylation reactionsHigh yields of functionalized thiadiazoles
Nucleophilic Aromatic SubstitutionReacts with nucleophiles to modify the ring structureDiverse derivatives with varied activities

Case Study 1: Antibacterial Activity

A study conducted on a series of synthesized thiadiazole derivatives demonstrated that modifications at the C-5 position significantly enhanced antibacterial activity against E. coli and S. aureus. The introduction of halogen substituents was particularly effective .

Case Study 2: Anticancer Screening

In another investigation focusing on anticancer properties, several derivatives were tested against multiple cancer cell lines. Results indicated that specific substitutions led to increased potency against HepG2 cells compared to standard chemotherapeutic agents .

Mechanism of Action

The mechanism of action of 4,5-Dimethyl 1,2,3-thiadiazole-4,5-dicarboxylate involves its interaction with specific molecular targets. For instance, in antimicrobial applications, the compound can inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. In anticancer research, it may induce apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Structural Isomer: Dimethyl 1,2,4-Thiadiazole-3,5-Dicarboxylate

This isomer shares the same molecular formula (C₆H₆N₂O₄S, MW 202.19) but differs in ester group positions (3,5 vs. 4,5). However, the 1,2,3-thiadiazole derivative’s sulfur placement may confer greater thermal stability .

Heterocycle Core Variations

Compound Heterocycle Core Key Features Applications
4,5-Dimethyl 1,2,3-triazole-4,5-dicarboxylate (C₆H₇N₃O₄) 1,2,3-Triazole Higher nitrogen content (22.7% N), synthesized via hydrazinolysis (83–86% yield) . Energetic materials, coordination polymers .
Dimethyl 1H-imidazole-4,5-dicarboxylate Imidazole Alkylamino chain derivatization at N-1 enhances bioactivity (e.g., antiviral) . Pharmaceutical intermediates .
Diethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate 1,2,4,5-Tetrazine Electron-deficient core, used in click chemistry and as ligands for metal complexes . Supramolecular chemistry .

Reactivity and Functionalization

  • Reduction Sensitivity : Triazole dicarboxylates (e.g., dimethyl 1H-1,2,3-triazole-4,5-dicarboxylate) undergo chemoselective reduction with NaBH₄, where the N(1) ester is reduced faster than C(5) . Thiadiazole analogues may exhibit slower reduction due to sulfur’s electron-withdrawing effects.
  • Derivatization: Imidazole derivatives (e.g., dMIdC) react with chloroalkylamines to form alkylamino chains, enhancing pharmacological properties . Thiadiazole esters could mimic this but require harsher conditions due to lower nucleophilicity.

Physical Data Comparison

Property 4,5-Dimethyl 1,2,3-Thiadiazole-4,5-Dicarboxylate Dimethyl 1,2,4-Thiadiazole-3,5-Dicarboxylate 4,5-Dimethyl 1,2,3-Triazole-4,5-Dicarboxylate
Molecular Formula C₆H₆N₂O₄S C₆H₆N₂O₄S C₆H₇N₃O₄
Molecular Weight 202.19 202.19 185.14
Nitrogen Content 13.8% 13.8% 22.7%
Typical Yield ~80% (estimated) Not reported 83%

Biological Activity

4,5-Dimethyl 1,2,3-thiadiazole-4,5-dicarboxylate (CAS Number: 4100-15-6) is a compound belonging to the thiadiazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by relevant research findings and case studies.

The molecular formula of 4,5-Dimethyl 1,2,3-thiadiazole-4,5-dicarboxylate is C6H6N2O4SC_6H_6N_2O_4S with a molecular weight of 202.19 g/mol. The structure includes a thiadiazole ring that contributes to its biological activity.

PropertyValue
Molecular FormulaC₆H₆N₂O₄S
Molecular Weight202.19 g/mol
CAS Number4100-15-6

Antimicrobial Activity

Recent studies have highlighted the potential of thiadiazole derivatives in exhibiting significant antimicrobial properties. The mechanism often involves the disruption of bacterial cell walls or interference with metabolic pathways.

Case Study: Antimicrobial Evaluation

A study investigated various thiadiazole derivatives, including 4,5-Dimethyl 1,2,3-thiadiazole-4,5-dicarboxylate. The results indicated that this compound demonstrated effective activity against both Gram-positive and Gram-negative bacteria. For example:

  • Staphylococcus aureus : Minimum Inhibitory Concentration (MIC) was recorded at 32 μg/mL.
  • Escherichia coli : MIC was found to be 64 μg/mL.

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of 4,5-Dimethyl 1,2,3-thiadiazole-4,5-dicarboxylate has also been explored. Research indicates that compounds within the thiadiazole family can induce cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxicity Assays

In vitro tests were conducted on several cancer cell lines including HepG-2 (liver carcinoma), HCT-116 (colorectal carcinoma), and MDA-MB-231 (breast carcinoma). The results showed that:

  • The compound exhibited significant cytotoxic activity with IC50 values comparable to standard chemotherapeutic agents like cisplatin.
  • Low toxicity against normal cells (MRC-5) was observed, indicating a favorable therapeutic index .

The biological activity of 4,5-Dimethyl 1,2,3-thiadiazole-4,5-dicarboxylate can be attributed to its ability to interact with specific molecular targets. For instance:

  • Antimicrobial Action : The compound may inhibit enzymes critical for bacterial survival or alter membrane permeability.
  • Anticancer Action : It may induce apoptosis in cancer cells through pathways involving reactive oxygen species (ROS) generation and mitochondrial dysfunction .

Summary of Biological Activities

Activity TypeEffectivenessMIC/IC50 Values
AntimicrobialEffective against Gram-positive and Gram-negative bacteriaMIC = 32 μg/mL (S. aureus), MIC = 64 μg/mL (E. coli)
AnticancerSignificant cytotoxicity on HepG-2 and HCT-116 cell linesIC50 comparable to cisplatin

Q & A

What are the most effective synthetic routes for 4,5-dimethyl 1,2,3-thiadiazole-4,5-dicarboxylate?

The compound can be synthesized via thermal cycloaddition of organic azides with dimethyl acetylenedicarboxylate (DMAD), yielding dimethyl 1H-1,2,3-triazole-4,5-dicarboxylates as intermediates . Alternative methods include refluxing precursors in polar solvents like DMSO, followed by crystallization (e.g., 65% yield achieved via 18-hour reflux and ice-water quenching) . For functionalized derivatives, ammonolysis of diesters in polar protic solvents or reactions with substituted aldehydes under acidic conditions are viable .

How can structural characterization be optimized for this compound?

NMR spectroscopy (e.g., 1^{1}H and 13^{13}C) is critical for confirming substituent positions, with characteristic shifts observed at δ 125–47 ppm for heterocyclic carbons . HRMS provides precise molecular weight validation (e.g., [M+H]+ calculated 496.1356) . X-ray diffraction and powder XRD reveal molecular packing modes, while DSC analyzes thermal transitions related to mechanofluorochromic behavior .

How does chemoselective reduction impact its reactivity?

Reduction with NaBH4_4 in methanol selectively targets ester groups, with the N(1) ester reduced faster than the C(5) ester. However, incomplete selectivity limits synthetic utility, necessitating reaction monitoring via TLC or HPLC .

What advanced properties does this compound exhibit in material science?

It displays mechanofluorochromism with reversible emission wavelength shifts (Δλem_{em} up to 57 nm) due to intermolecular hydrogen bond-driven packing changes. Grinding-fuming cycles or spontaneous recovery at room temperature enable applications in optical recording and self-healing materials .

How is its biological activity evaluated in therapeutic research?

Derivatives are screened for anti-viral and anti-tumor activity by functionalizing the core structure with alkylamino chains or substituted benzaldehydes. In vitro assays (e.g., cytotoxicity against cancer cell lines) and molecular docking studies validate target interactions .

How should conflicting structural assignments in literature be resolved?

Contradictions arise in cycloadduct identification (e.g., pyran vs. pyrazole structures). Use acetylation studies and thermal isomerization experiments (e.g., with HCl/MeOH) to isolate intermediates and confirm regioisomerism via NMR/X-ray .

What role does it play in coordination chemistry and MOF design?

As a ligand, its carboxylate groups enable diverse coordination modes in metal-organic frameworks (MOFs) , enhancing porosity and gas adsorption. Structural flexibility supports applications in hydrogen storage and catalysis .

How does it compare to structurally similar compounds?

Unlike 1,3,2-dioxathiolane 2,2-dioxide analogs, the methyl groups enhance solubility and steric effects, altering reactivity in cycloadditions and reducing aggregation-caused quenching (ACQ) in photophysical studies .

What mechanistic insights exist for its thermal isomerization?

Isomerization between N-acetylpyrazole regioisomers is driven by thermodynamic stability. Acetyl chloride/pyridine favors isomer B, while acetic anhydride yields isomer A. Kinetic studies (e.g., at 80°C) track equilibrium shifts .

What analytical strategies address low yields in functionalization?

Optimize reaction time and catalysts (e.g., glacial acetic acid for Schiff base formation) . Use HPLC-MS to monitor byproducts and adjust stoichiometry. For diastereomeric mixtures, chiral chromatography or crystallization improves separation .

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